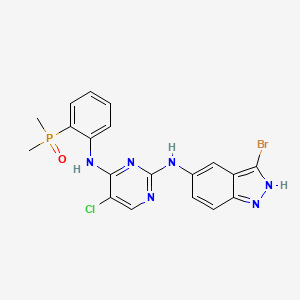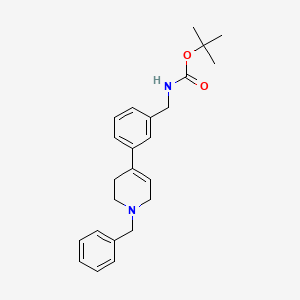
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)benzylcarbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further connected to a benzyl-substituted dihydropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common approach involves the following steps:
Formation of the Dihydropyridine Moiety: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Benzylation: The dihydropyridine intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Phenyl Ring: The benzylated dihydropyridine is coupled with a phenyl ring bearing a suitable leaving group (e.g., bromide) through a palladium-catalyzed cross-coupling reaction.
Introduction of the Tert-butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate involves its interaction with specific molecular targets. For instance, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can lead to various biological effects, making it a compound of interest in pharmacological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Benzyl-substituted dihydropyridines: Compounds with similar core structures but different substituents.
Phenyl carbamates: Compounds with similar functional groups but different aromatic systems.
Uniqueness
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate is unique due to its combination of a tert-butyl carbamate group with a benzyl-substituted dihydropyridine moiety, which imparts specific chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C24H30N2O2 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C24H30N2O2/c1-24(2,3)28-23(27)25-17-20-10-7-11-22(16-20)21-12-14-26(15-13-21)18-19-8-5-4-6-9-19/h4-12,16H,13-15,17-18H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
NDIAZHHZQDSVBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


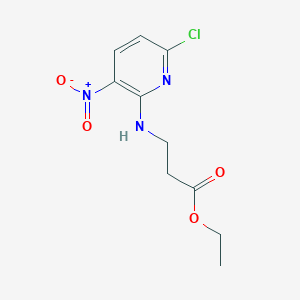

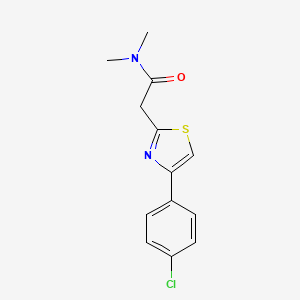


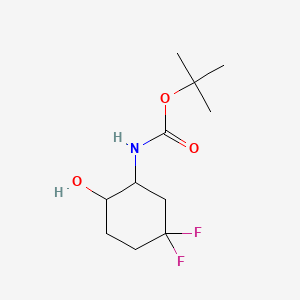
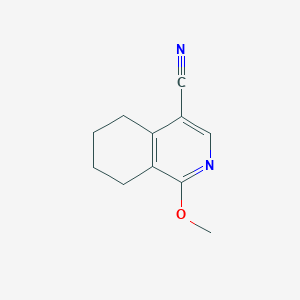
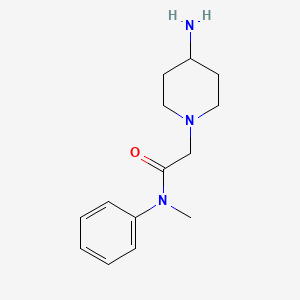
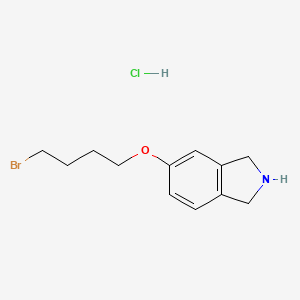
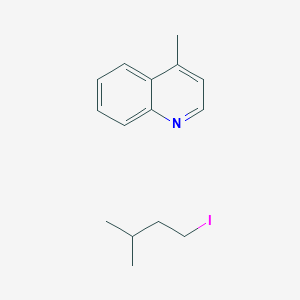

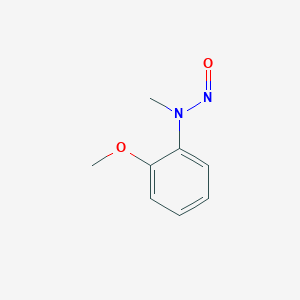
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
